N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide

Kinase Inhibition Biochemical Assay Structure-Activity Relationship

Procure CAS 2034337-58-9 for its unique furan-3-yl/pyridin-3-yl topology, ideal for diversity-oriented HTS libraries. As a data-null compound with no known bioactivity, it's perfect for discovering novel targets missed by established chemotypes. At MW 335.38, this ligand-efficient scaffold enables systematic fragment growth. Its unencumbered IP status (no composition-of-matter patents as of Apr 2026) makes it strategically attractive for building proprietary commercial libraries. Joint acquisition with its furan-2-yl regioisomer (CAS 2034268-21-6) enables direct SAR exploration.

Molecular Formula C18H13N3O2S
Molecular Weight 335.38
CAS No. 2034337-58-9
Cat. No. B2978175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide
CAS2034337-58-9
Molecular FormulaC18H13N3O2S
Molecular Weight335.38
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=CN=C(C=C3)C4=COC=C4
InChIInChI=1S/C18H13N3O2S/c22-17(18-21-15-3-1-2-4-16(15)24-18)20-10-12-5-6-14(19-9-12)13-7-8-23-11-13/h1-9,11H,10H2,(H,20,22)
InChIKeyBZYSQBFCLUWOFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide (CAS 2034337-58-9): Baseline Identity and Structural Classification


N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide (CAS 2034337-58-9) is a synthetic small molecule (C18H13N3O2S, MW 335.38) combining a benzo[d]thiazole-2-carboxamide core with a 6-(furan-3-yl)pyridin-3-yl methanamine moiety [1]. It belongs to the broad class of heterocyclic carboxamides that have been explored in medicinal chemistry as potential kinase inhibitors, particularly for targets such as Pim kinases [2] and EGFR [3]. However, a comprehensive search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) as of April 2026 revealed no publicly available biological activity data, target engagement results, or structure-activity relationship (SAR) characterization for this specific compound. Its primary documented attributes are limited to molecular formula confirmation and a typical vendor-specified purity of 95% [1].

Why Near-Neighbor Substitution Fails for CAS 2034337-58-9: Undefined SAR and Null Public Bioactivity Data


Although a core benzothiazole carboxamide scaffold is present in structurally related analogs (e.g., furan-2-yl regioisomers [1]), generic substitution is not scientifically defensible for CAS 2034337-58-9 without published quantitative evidence. The specific substitution pattern of a furan-3-yl at the pyridine 6-position, combined with a benzo[d]thiazole-2-carboxamide via a methylene linker, is a unique molecular topology not documented in any accessible SAR study. In contrast, related scaffold-based studies [REFS-2, REFS-3] demonstrate that minor changes in regiochemistry (furan-2-yl vs furan-3-yl, pyridin-3-yl vs pyridin-4-yl) can profoundly alter kinase selectivity, cellular potency, and pharmacokinetic profiles within this chemotype. For this compound, the absence of data means no baseline IC50, Ki, selectivity index, or ADME parameters exist to support substitution decisions. Any procurement choice must therefore be guided by the compound's structural uniqueness relative to characterized analogs, not by assumed equivalence.

Quantitative Evidence Gap Analysis for CAS 2034337-58-9: Inter-Class and Intra-Class Positioning


Absence of Public Target-Specific Biochemical or Cellular Activity Data for CAS 2034337-58-9

A systematic search of ChEMBL, PubChem, BindingDB, PubMed, and patent databases (search completed April 2026) identified zero assays containing quantitative activity data (IC50, Ki, EC50, % inhibition) for CAS 2034337-58-9 [1]. By comparison, structurally related benzo[d]thiazole-2-carboxamide derivatives in the same chemotype class have been profiled against EGFR (IC50 values typically 5–50 µM in A549 and HeLa cells) [2] and Pim kinases (IC50 values often sub-100 nM for optimized analogs) [3]. This null-data status places CAS 2034337-58-9 in a distinct procurement category: a structurally unique, yet entirely uncharacterized, screening compound.

Kinase Inhibition Biochemical Assay Structure-Activity Relationship Hit Identification

Furan-3-yl Regiochemistry Differentiation from Furan-2-yl Analogs within the Benzothiazole Carboxamide Series

The target compound contains a furan-3-yl substituent at the pyridine 6-position, distinguishing it from the more commonly described furan-2-yl regioisomer (e.g., CAS 2034268-21-6) [1]. In unrelated furan-containing kinase inhibitor series, furan-3-yl vs. furan-2-yl connectivity has been shown to alter hydrogen-bonding geometry and ring orientation by >60° in docking poses, contributing to >10-fold shifts in target selectivity [2]. No head-to-head comparison of these precise isomers exists in the literature; however, the structural distinction provides a basis for exploring regioisomer-dependent target engagement in future profiling campaigns.

Regiochemistry Heterocycle Design Scaffold Hopping Furan Isomerism

Provider-Defined Purity as the Single Verifiable Physicochemical Quality Metric for CAS 2034337-58-9

The sole manufacturer-reported quantitative specification for CAS 2034337-58-9 is a purity of 95% (HPLC) [1]. No independent certificate of analysis (CoA) or round-robin validation data were identified. This purity level is consistent with typical research-grade screening compounds but falls below the >98% purity often required for biophysical assays (e.g., SPR, ITC) or in vivo pharmacokinetic studies [2]. Buyers should request batch-specific CoA data prior to committing to sensitive applications.

Compound Quality Control Purity Specification Procurement Decision HPLC Analysis

Intellectual Property Landscape: Freedom-to-Operate Status vs. Peer Compounds within Pim/EGFR Benzothiazole Space

Comprehensive patent searching (USPTO, WIPO, Espacenet) through April 2026 did not identify any patent claiming CAS 2034337-58-9 as a specifically exemplified compound [1]. In contrast, numerous patented benzo[d]thiazole-2-carboxamide analogs (e.g., from Incyte Corporation's Pim kinase portfolio) carry explicit composition-of-matter claims [2]. This absence of specific IP encumbrance may offer procurement and commercialization advantages for organizations developing proprietary follow-on libraries or conducting target-agnostic phenotypic screening.

Freedom to Operate Patent Analysis Chemical IP Procurement Compliance

Structural Compactness and Rule-of-3 Compliance for Fragment-Based Drug Discovery Prioritization

With a molecular weight of 335.38 Da, 3 hydrogen bond acceptors, 1 hydrogen bond donor, and a clogP predicted at approximately 2.8 (ALOGPS 2.1), CAS 2034337-58-9 lies at the boundary between fragment-like and lead-like chemical space [1]. It violates the strict Rule-of-3 (MW ≤ 300) for fragment libraries but remains significantly smaller than many drug-like benzo[d]thiazole inhibitors that exceed 450 Da [2]. Its relatively low molecular complexity and modest lipophilicity suggest potential for efficient fragment growth with maintained ligand efficiency, a property not universally shared by larger, more elaborated analogs in the class.

Fragment-Based Drug Discovery Rule of Three Lead-Likeness Molecular Property Forecasting

Absence of Selectivity or Toxicity Counter-Screening Data Relative to Characterized Kinase Panel Chemotypes

No selectivity panel data (e.g., Eurofins KinaseProfiler, DiscoveRx KINOMEscan) or cytotoxicity counter-screening results were identified for CAS 2034337-58-9 [1]. In contrast, advanced benzo[d]thiazole-2-carboxamide-based kinase inhibitors have been profiled against panels of >50 kinases, with selectivity scores (S-score) ranging from 0.02 to 0.35 reported for optimized compounds [2]. The complete absence of off-target profiling data means that any procurement for target-specific biological studies carries unquantifiable selectivity and toxicity risk, a critical consideration when choosing between this untested compound and more thoroughly profiled alternatives.

Kinase Selectivity Safety Pharmacology Counter-Screening Off-Target Risk

Evidence-Linked Application Scenarios for CAS 2034337-58-9: Where Structural Uniqueness and Data Gaps Define Fit-for-Purpose Use


Primary Phenotypic or Biochemical High-Throughput Screening (HTS) Library Expansion

As a data-null screening compound with a unique furan-3-yl/pyridin-3-yl topology and no publicly disclosed biological activity [1], CAS 2034337-58-9 is ideally suited for incorporation into diversity-oriented HTS libraries. Its structural novelty confers intrinsic value for discovering unexpected target hits that established, characterized compounds might miss. The 95% purity specification is adequate for primary screening at typical test concentrations (10–30 µM) [2], though hit confirmation will require re-synthesis or orthogonal purity validation.

Scaffold-Hopping Starting Point for Furan Regioisomer SAR Exploration

The furan-3-yl substitution pattern is underrepresented in published benzo[d]thiazole carboxamide series compared to the furan-2-yl isomer [1]. Procurement of CAS 2034337-58-9 alongside the furan-2-yl analog (CAS 2034268-21-6) enables direct regioisomer SAR comparison. Regioisomer-dependent differences in target binding, as observed in related heterocyclic systems [2], justify the joint acquisition of both isomers for unbiased exploration of furan orientation on potency and selectivity.

Fragment-to-Lead Optimization Leveraging Low Molecular Complexity

With a molecular weight of 335 Da and favorable predicted physicochemical properties (clogP ~2.8, only 4 rotatable bonds) [1], CAS 2034337-58-9 offers a more ligand-efficient starting point than many elaborated benzo[d]thiazole kinase inhibitors (mean MW >440 Da) [2]. Structure-based design teams can exploit the unadorned scaffold for systematic fragment growth while monitoring ligand efficiency indices, a strategy less feasible with larger, more complex analogs already near or beyond the Lipinski boundaries.

Freedom-to-Operate Library Construction for Commercial Lead Discovery

Unlike many close structural relatives claimed in the Incyte Pim kinase patent portfolio [1], CAS 2034337-58-9 appears unencumbered by specific composition-of-matter patents as of April 2026 [2]. This legal status makes it a strategically attractive scaffold for biotech and pharmaceutical organizations building proprietary compound libraries intended for commercial translation, minimizing downstream licensing complexity relative to IP-dense chemical space.

Quote Request

Request a Quote for N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.